(S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid
CAS No.: 394735-65-0
Cat. No.: VC2557130
Molecular Formula: C13H21F2NO4
Molecular Weight: 293.31 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 394735-65-0 |
|---|---|
| Molecular Formula | C13H21F2NO4 |
| Molecular Weight | 293.31 g/mol |
| IUPAC Name | (2S)-2-(4,4-difluorocyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid |
| Standard InChI | InChI=1S/C13H21F2NO4/c1-12(2,3)20-11(19)16-9(10(17)18)8-4-6-13(14,15)7-5-8/h8-9H,4-7H2,1-3H3,(H,16,19)(H,17,18)/t9-/m0/s1 |
| Standard InChI Key | JALIUBZVGPQDJB-VIFPVBQESA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)N[C@@H](C1CCC(CC1)(F)F)C(=O)O |
| SMILES | CC(C)(C)OC(=O)NC(C1CCC(CC1)(F)F)C(=O)O |
| Canonical SMILES | CC(C)(C)OC(=O)NC(C1CCC(CC1)(F)F)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid is an organic compound with a distinct stereochemical configuration. The compound features a chiral center with an S-configuration at the alpha-carbon position, a carboxylic acid group, and a protected amino group. The 4,4-difluorocyclohexyl substituent contributes to its unique chemical properties and potential applications in pharmaceutical development.
Basic Identification Data
The compound is uniquely identified through several standardized nomenclature systems and identifiers as shown in the following table:
| Parameter | Value |
|---|---|
| CAS Number | 394735-65-0 |
| Molecular Formula | C₁₃H₂₁F₂NO₄ |
| Molecular Weight | 293.31 g/mol |
| PubChem CID | 58605691 |
The compound was first registered in chemical databases on August 19, 2012, with its most recent database update recorded as April 5, 2025 . This information is crucial for researchers seeking to identify and access this material for scientific investigations.
Synonyms and Alternative Nomenclature
The compound is known by multiple systematic and alternative names in scientific literature, which include:
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(2S)-2-{[(tert-butoxy)carbonyl]amino}-2-(4,4-difluorocyclohexyl)acetic acid
-
(2S)-2-(4,4-difluorocyclohexyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
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(alphaS)-alpha-[[tert-Butyloxycarbonyl]amino]-4,4-difluoro-cyclohexaneacetic acid
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Cyclohexaneacetic acid, alpha-[[(1,1-dimethylethoxy)carbonyl]amino]-4,4-difluoro-, (alphaS)-
The availability of multiple systematic names facilitates cross-referencing across different chemical databases and literature sources, ensuring comprehensive access to information about this compound.
Physical and Chemical Properties
Understanding the physical and chemical properties of (S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid is essential for its proper handling, storage, and application in research settings.
Fundamental Physical Properties
The compound exhibits the following predicted physical properties:
| Property | Value | Determination Method |
|---|---|---|
| Physical State | Solid | Experimental |
| Boiling Point | 410.7 ± 25.0 °C | Predicted |
| Density | 1.21 ± 0.1 g/cm³ | Predicted |
| pKa | 3.94 ± 0.10 | Predicted |
These physical properties provide important parameters for laboratory handling and experimental design involving this compound .
Solubility and Solution Preparation
Efficient solution preparation is critical for research applications. The compound requires specific solvents for optimal dissolution, though detailed solubility data is limited in the available literature. Research laboratories typically prepare stock solutions according to experimental requirements, with recommended concentrations provided in the following table:
| Desired Concentration | Amount of Compound Required for Specific Volumes |
|---|---|
| 1 mg | |
| 1 mM | 3.4094 mL |
| 5 mM | 0.6819 mL |
| 10 mM | 0.3409 mL |
This table provides practical guidance for researchers preparing solutions of varying concentrations for experimental purposes .
Research Applications and Significance
(S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid serves primarily as a research tool and building block in organic synthesis.
Structural Significance
The structural features of this compound contribute to its research value:
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The tert-butoxycarbonyl (Boc) group provides temporary protection of the amino function, allowing selective chemical modifications
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The 4,4-difluorocyclohexyl group introduces unique electronic and steric properties
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The defined S-stereochemistry ensures specific spatial orientation important for biological activity and molecular recognition
These structural elements make the compound useful for researching the effects of fluorination and stereochemistry on biological activity.
Practical Considerations for Laboratory Use
Researchers working with (S)-2-((tert-Butoxycarbonyl)amino)-2-(4,4-difluorocyclohexyl)acetic acid should consider several practical aspects to ensure successful experimental outcomes.
Quality Control Parameters
The compound should meet specific quality standards for research applications:
| Quality Parameter | Specification |
|---|---|
| Purity | >95.00% |
| Documentation | Certificate of Analysis (COA) |
| Safety | Safety Data Sheet (SDS) |
These quality parameters ensure reproducible experimental results and compliance with laboratory safety standards .
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